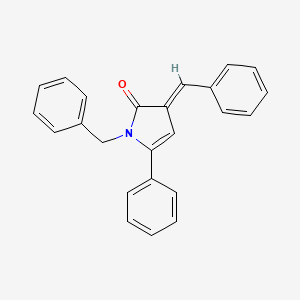

1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one

Description

Properties

CAS No. |

65155-73-9 |

|---|---|

Molecular Formula |

C24H19NO |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(3E)-1-benzyl-3-benzylidene-5-phenylpyrrol-2-one |

InChI |

InChI=1S/C24H19NO/c26-24-22(16-19-10-4-1-5-11-19)17-23(21-14-8-3-9-15-21)25(24)18-20-12-6-2-7-13-20/h1-17H,18H2/b22-16+ |

InChI Key |

IPXQLTKDYGPVNQ-CJLVFECKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=C/C(=C\C3=CC=CC=C3)/C2=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=CC3=CC=CC=C3)C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one typically involves the condensation of benzylamine with benzaldehyde followed by cyclization with phenylacetyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrrolones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds similar to 1-benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors, making these compounds promising candidates for further development in cancer therapeutics .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies demonstrate that it possesses inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics or preservatives in pharmaceutical formulations .

Neuroprotective Effects:

There is emerging evidence that pyrrole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms may involve the reduction of oxidative stress and inflammation in neural tissues, which are critical factors in conditions such as Alzheimer’s disease .

Material Science

Organic Electronics:

this compound has been explored for its application in organic electronic devices. Its ability to act as a hole transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's favorable charge transport properties and thermal stability contribute to its effectiveness in these applications .

Polymer Chemistry:

In polymer science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable for various industrial applications .

Organic Synthesis

Synthetic Intermediates:

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, facilitating the synthesis of more complex molecules. For example, it can be used to synthesize other biologically active compounds through electrophilic aromatic substitution reactions or nucleophilic additions .

Catalysis:

Research indicates that pyrrole derivatives can act as catalysts in several organic reactions, including cross-coupling reactions and cycloadditions. This catalytic activity is attributed to their ability to stabilize transition states during chemical reactions, thereby increasing reaction rates and yields .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further drug development.

Case Study 2: Development of Organic Photovoltaics

In a collaborative research project, scientists developed an organic photovoltaic cell using this compound as a hole transport layer. The device demonstrated improved efficiency compared to conventional materials due to enhanced charge mobility and reduced recombination losses. This case underscores the compound's relevance in advancing renewable energy technologies.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of substituted pyrrolones and pyrrolidinones, which are widely studied for their pharmacological and material applications. Below is a detailed comparison with analogs identified in the provided evidence:

Key Observations :

- Substituent Effects : The target compound’s benzylidene group enhances conjugation compared to simpler benzyl or alkyl substituents in analogs like 13 . This could improve charge-transfer properties in optoelectronic applications.

- Synthetic Complexity : Unlike 13 (synthesized via straightforward benzylation), the target compound’s synthesis likely requires precise control of condensation reactions to install the benzylidene group without side products .

- Biological Activity : Compounds like 13 and 14 (from ) exhibit kinase inhibition, suggesting that the target compound’s phenyl and benzyl groups may similarly modulate interactions with hydrophobic enzyme pockets .

Structural and Electronic Properties

- Lipophilicity : The benzyl and phenyl substituents increase logP values compared to oxygen-rich analogs (e.g., oxazin-yl derivatives in ), suggesting better membrane permeability for biological applications .

Pharmacological Potential

While direct data on the target compound’s bioactivity is absent in the evidence, analogs like 13 and 14 demonstrate that benzyl and aryl substituents are critical for binding to kinase domains . The benzylidene group may further stabilize interactions via hydrophobic or van der Waals forces.

Biological Activity

1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one, a compound with the molecular formula CHNO and a molecular weight of 337.41 g/mol, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring system substituted with benzylidene and phenyl groups, which are hypothesized to play crucial roles in its biological interactions. The presence of these substituents may enhance the compound's lipophilicity and ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrrole compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro Studies : A study reported that certain pyrrole derivatives exhibited potent anticancer activity against A549 human lung adenocarcinoma cells. When tested at a concentration of 100 µM, some derivatives demonstrated reduced cell viability, indicating potential effectiveness as chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains. In one study, derivatives were screened against various pathogens, including Staphylococcus aureus:

- Selectivity Against Resistant Strains : The compound demonstrated selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This is particularly relevant given the increasing prevalence of antibiotic resistance in clinical settings .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in cell proliferation.

Case Studies

Several case studies have explored the biological activities of structurally similar compounds, providing insights into the potential applications of this compound:

- Anticancer Research : A comparative study on various pyrrole derivatives indicated that modifications on the benzyl and phenyl substituents significantly influenced their cytotoxicity profiles against cancer cells .

- Antimicrobial Studies : Another investigation focused on the synthesis and characterization of novel pyrrole derivatives showed promising results against resistant bacterial strains, emphasizing the need for further exploration into their structural modifications for enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.